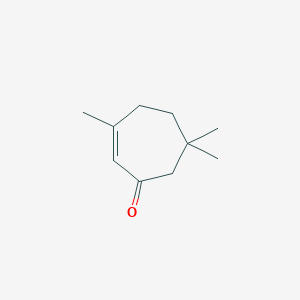
2-Cyclohepten-1-one, 3,6,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohepten-1-one, 3,6,6-trimethyl- is an organic compound with the molecular formula C10H16O It is a derivative of cycloheptenone, characterized by the presence of three methyl groups at positions 3, 6, and 6 on the cycloheptenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohepten-1-one, 3,6,6-trimethyl- can be synthesized through several methods. One common approach involves the regioselective reaction of 2-Cyclohepten-1-one with allyl indium reagent in the presence of trimethylsilyl chloride (TMSCl) . Another method includes the reaction with dibutylzinc (Bu2Zn) in the presence of catalytic amounts of copper(II) triflate (Cu(OTf)2) and CH2-bridged azolium salts to yield (S)-3-butylcycloheptanone .
Industrial Production Methods
Industrial production methods for 2-Cyclohepten-1-one, 3,6,6-trimethyl- are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohepten-1-one, 3,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions, particularly at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cycloheptenones.
Scientific Research Applications
2-Cyclohepten-1-one, 3,6,6-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohepten-1-one, 3,6,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl group plays a crucial role in its reactivity, allowing it to participate in Michael addition reactions and other nucleophilic attacks. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohepten-1-one: Lacks the three methyl groups present in 2-Cyclohepten-1-one, 3,6,6-trimethyl-.
2-Cyclopenten-1-one: A smaller ring structure with different reactivity and properties.
Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-: A bicyclic compound with similar methyl substitutions but a different ring system.
Uniqueness
2-Cyclohepten-1-one, 3,6,6-trimethyl- is unique due to its specific ring structure and methyl substitutions, which confer distinct chemical properties and reactivity. These features make it valuable in various synthetic and research applications.
Properties
CAS No. |
132215-57-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,6,6-trimethylcyclohept-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-8-4-5-10(2,3)7-9(11)6-8/h6H,4-5,7H2,1-3H3 |
InChI Key |
OYEFOFOPQJHYMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC(CC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


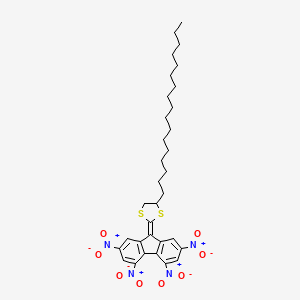
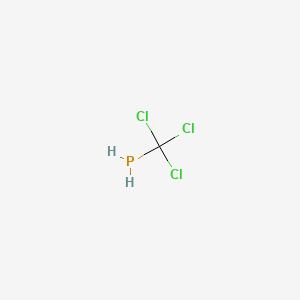
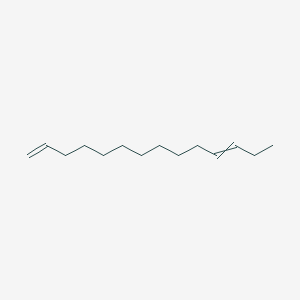
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
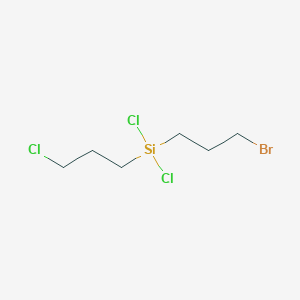
![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)
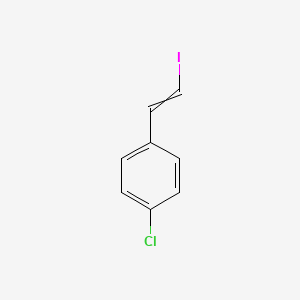
![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)
